1,2-Ethanediol, 1-(2-naphthalenyl)-

Description

BenchChem offers high-quality 1,2-Ethanediol, 1-(2-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1-(2-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

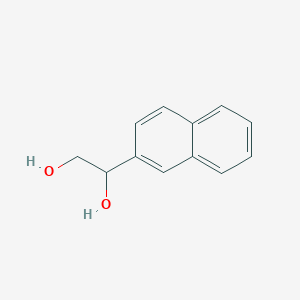

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNOPZNUHSDHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399532 | |

| Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-65-1 | |

| Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Ethanediol, 1-(2-naphthalenyl)- chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2-Ethanediol, 1-(2-naphthalenyl)-

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 1,2-Ethanediol, 1-(2-naphthalenyl)-, a chiral diol of significant interest in synthetic and medicinal chemistry. Possessing a rigid naphthalene backbone and a versatile 1,2-diol functionality, this molecule serves as a valuable stereospecific building block. This document details its structural elucidation through spectroscopic methods, outlines its physicochemical characteristics and reactivity, and explores its utility as a chiral synthon in asymmetric synthesis and as a precursor in materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Compound Identification and Core Properties

1,2-Ethanediol, 1-(2-naphthalenyl)- is a chiral aromatic alcohol. The "1R" or "1S" designation at the stereocenter is crucial for its applications in asymmetric synthesis.[1] The core chemical and physical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(Naphthalen-2-yl)ethane-1,2-diol | - |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| CAS Numbers | 49801-14-1 ((R)-enantiomer) 43210-74-8 ((S)-enantiomer) | [2][3] |

| Synonyms | (R)-(-)-1-(2-Naphthyl)-1,2-ethanediol (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | [2][3] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [2] |

| LogP (calculated) | 1.8655 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification

The most direct and stereoselective route to synthesize 1-(2-naphthalenyl)ethane-1,2-diol is through the asymmetric dihydroxylation of 2-vinylnaphthalene. This method is preferred as it allows for precise control over the stereochemistry of the final product, which is paramount for its application in drug development.

Causality in Synthetic Strategy: The Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) reaction is the gold standard for converting prochiral alkenes into chiral diols with high enantioselectivity. The choice of this pathway is dictated by the need for enantiopure material. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ).

-

AD-mix-β , containing the (DHQD)₂PHAL ligand, is typically used to synthesize the (R)-diol.

-

AD-mix-α , containing the (DHQ)₂PHAL ligand, is used to synthesize the (S)-diol.

The osmium catalyst forms a cyclic osmate ester with the alkene. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the facial attack on the double bond, leading to the preferential formation of one enantiomer. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst, allowing it to be used in catalytic amounts.

Experimental Protocol: Synthesis of (R)-1-(2-Naphthalenyl)ethane-1,2-diol

Materials:

-

2-Vinylnaphthalene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL).

-

AD-mix-β (20 g, ~1.4 g per mmol of alkene) is added, and the mixture is stirred at room temperature until both phases are clear.

-

The mixture is cooled to 0°C in an ice bath. Methanesulfonamide (1.3 g, 1 eq) is added.

-

2-Vinylnaphthalene (2 g, 12.97 mmol) is added, and the reaction mixture is stirred vigorously at 0°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), the reaction is quenched by the slow addition of solid sodium sulfite (15 g) and stirred for 1 hour.

-

The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-1-(2-naphthalenyl)ethane-1,2-diol.

Synthesis Workflow Diagram

Caption: Workflow for the asymmetric synthesis of (R)-1-(2-naphthalenyl)ethane-1,2-diol.

Structural Elucidation and Spectroscopic Profile

Due to the absence of publicly available spectra for this specific molecule, this section provides a predictive analysis based on established principles of spectroscopy and data from analogous compounds, such as 1-phenyl-1,2-ethanediol and other naphthalene derivatives.[4][5] This serves as a benchmark for researchers performing characterization.

| Technique | Expected Observations |

| ¹H NMR | ~7.9-7.5 ppm (m, 7H): Complex multiplet for the aromatic protons of the naphthalene ring. ~4.8 ppm (dd, 1H): Methine proton (-CH(OH)-), coupled to the two methylene protons. ~3.7-3.5 ppm (m, 2H): Diastereotopic methylene protons (-CH₂(OH)), coupled to the methine proton and each other. ~3.0-2.0 ppm (br s, 2H): Two exchangeable hydroxyl protons (-OH). |

| ¹³C NMR | ~140-120 ppm: 10 signals corresponding to the 10 carbons of the naphthalene ring (quaternary carbons will be weaker). ~75 ppm: Signal for the secondary carbon bearing a hydroxyl group (-CH(OH)-). ~68 ppm: Signal for the primary carbon bearing a hydroxyl group (-CH₂(OH)). |

| IR (Infrared) | 3500-3200 cm⁻¹ (broad): Strong O-H stretching vibration from the two alcohol groups, indicative of hydrogen bonding. 3100-3000 cm⁻¹ (medium): Aromatic C-H stretching. 3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching. ~1600, 1500 cm⁻¹ (sharp): C=C aromatic ring stretching vibrations. ~1050 cm⁻¹ (strong): C-O stretching vibration. |

| MS (Mass Spec) | m/z 188.08: Molecular ion peak [M]⁺ corresponding to C₁₂H₁₂O₂. m/z 170: [M - H₂O]⁺, loss of water. m/z 157: [M - CH₂OH]⁺, loss of the hydroxymethyl group. m/z 129: Naphthalene cation fragment, a prominent peak. |

Reactivity and Chemical Behavior

The chemical reactivity of 1-(2-naphthalenyl)ethane-1,2-diol is governed by its two primary functional regions: the diol moiety and the aromatic naphthalene ring.[1]

-

Diol Functionality: The adjacent hydroxyl groups are the primary sites of reactivity. They can undergo:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form mono- or di-esters.

-

Oxidation: Selective oxidation of the secondary alcohol can yield an α-hydroxy ketone. Stronger oxidation or oxidative cleavage (e.g., with periodic acid, HIO₄) will break the C-C bond between the hydroxyl-bearing carbons to form 2-naphthaldehyde.

-

Protection: The diol can be protected as a cyclic acetal or ketal (e.g., by reacting with acetone or benzaldehyde), which is a common strategy in multi-step synthesis to mask the reactivity of the hydroxyl groups.

-

Ligand Formation: The diol can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for asymmetric reactions.

-

-

Naphthalene Ring: The naphthalene ring is susceptible to electrophilic aromatic substitution. The ethanediol substituent is an ortho-, para-directing group, although substitution reactions on the naphthalene core are complex. The presence of the bulky side chain may sterically hinder certain positions.

Applications in Drug Development and Materials Science

The unique combination of a chiral diol and a large, rigid aromatic system makes this compound a highly valuable intermediate.

Chiral Building Block in Asymmetric Synthesis

The primary application is as a chiral building block or "synthon."[1] The defined stereochemistry at the C1 position is transferred to new, more complex molecules. Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. Using enantiopure starting materials like 1-(2-naphthalenyl)ethane-1,2-diol is a cornerstone of modern drug synthesis. The naphthalene scaffold itself is a well-explored "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs like Propranolol and Naproxen.[6]

Precursor for Chiral Ligands

The diol can be derivatized to create more complex chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that can, for example, stereoselectively reduce ketones or perform other enantioselective transformations.

Materials Science

The presence of two hydrogen bond donors allows the molecule to participate in hydrogen bonding networks.[1] This property can be exploited in the field of crystal engineering and supramolecular chemistry to design new materials with specific packing structures and physical properties.[1]

Structure-Application Relationship Diagram

Caption: Relationship between the structural features of the molecule and its key applications.

Safety and Handling

Hazard Identification:

-

While specific toxicology data is limited, compounds containing hydroxyl groups and naphthalene moieties should be handled with care.

-

Potential for skin and eye irritation.[1]

-

Naphthalene itself can be an irritant and has other potential health effects.[1]

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[2]

-

Recommended storage temperature is between 2-8°C.[2]

Conclusion

1,2-Ethanediol, 1-(2-naphthalenyl)- is a chemical intermediate with significant potential, primarily driven by its inherent chirality and versatile diol functionality. Its stereoselective synthesis via asymmetric dihydroxylation provides access to enantiopure material essential for modern drug discovery. The predictable reactivity of its hydroxyl groups and aromatic core allows for its incorporation into a wide range of complex molecular architectures. As the demand for stereochemically pure pharmaceuticals and advanced materials continues to grow, the utility of well-defined chiral building blocks like this one will undoubtedly increase, making it a compound of continuing interest for synthetic and materials chemists.

References

- ChemScene. (n.d.). (1r)-1-(Naphthalen-2-yl)ethane-1,2-diol.

- Smolecule. (n.d.). (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol.

- Sigma-Aldrich. (n.d.). (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol 98.

- Santa Cruz Biotechnology. (n.d.). (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol.

- Royal Society of Chemistry. (2016). Supporting Information.

- NIST. (n.d.). 1,2-Ethanediol, 1-phenyl-.

- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-267.

Sources

- 1. Buy (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol | 49801-14-1 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)-

This guide provides a comprehensive overview of the synthetic pathways to 1,2-Ethanediol, 1-(2-naphthalenyl)-, a vicinal diol with significant potential in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We will delve into the mechanistic details, explain the rationale behind experimental choices, and provide a self-validating framework for the synthesis of this important chiral building block.

Introduction: The Significance of Chiral Vicinal Diols

Vicinal diols, or glycols, are fundamental structural motifs in a vast array of biologically active molecules and are invaluable chiral building blocks in asymmetric synthesis.[1] The compound 1,2-Ethanediol, 1-(2-naphthalenyl)-, with its naphthalene moiety, presents a unique scaffold for the development of novel pharmaceutical agents and chiral ligands. The controlled introduction of two adjacent hydroxyl groups with a defined stereochemistry is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1][2]

Primary Synthesis Pathway: The Sharpless Asymmetric Dihydroxylation

The most robust and widely adopted method for the enantioselective synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)- is the Sharpless Asymmetric Dihydroxylation (AD).[3][4] This powerful transformation converts the prochiral alkene, 2-vinylnaphthalene, into the corresponding chiral diol with high enantioselectivity.[5][6] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[4][7]

Mechanistic Rationale

The Sharpless AD reaction proceeds through a catalytic cycle involving the formation of a chiral osmium(VIII) glycolate intermediate.[3][5] The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, leading to the preferential formation of one enantiomer over the other.[4][6] A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III), is employed to regenerate the osmium(VIII) catalyst, ensuring its use in catalytic quantities.[3][4]

The reaction is typically performed in a buffered solution to maintain a slightly basic pH, which accelerates the hydrolysis of the osmate ester and subsequent turnover of the catalyst.[3] The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), offer a convenient and reliable system for achieving high enantioselectivity.[3][7]

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Detailed Experimental Protocol

Materials:

-

2-Vinylnaphthalene

-

AD-mix-β (or AD-mix-α for the other enantiomer)

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-vinylnaphthalene (1.0 equiv) in a 1:1 mixture of tert-butanol and water, add the appropriate AD-mix (approximately 1.4 g per mmol of alkene).

-

If the reaction is sluggish, methanesulfonamide (1.0 equiv) can be added to accelerate the catalytic cycle.

-

Stir the resulting slurry vigorously at room temperature (or 0 °C for more controlled reactions) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1,2-Ethanediol, 1-(2-naphthalenyl)-.

Alternative Synthesis Pathways

While the Sharpless Asymmetric Dihydroxylation is the premier method for enantioselective synthesis, other pathways exist for the preparation of racemic or non-chiral 1,2-Ethanediol, 1-(2-naphthalenyl)-.

Dihydroxylation with Potassium Permanganate

A classical method for the syn-dihydroxylation of alkenes involves the use of cold, alkaline potassium permanganate (KMnO₄).[8][9] This method is less expensive than the osmium-based reactions but often suffers from lower yields due to over-oxidation and a lack of stereocontrol.

Biomimetic Iron-Catalyzed Dihydroxylation

Recent advances have explored the use of biomimetic iron catalysts that mimic the action of naphthalene 1,2-dioxygenase (NDO), an enzyme capable of syn-dihydroxylation.[10] While promising from a green chemistry perspective by avoiding heavy metals, these methods are still under development and may not yet be suitable for large-scale synthesis.[11]

Reduction of α-Hydroxy Ketones or Esters

An alternative approach involves the reduction of an α-hydroxy ketone or a corresponding ester derivative. For instance, the reduction of a suitable mandelic acid derivative could yield the desired diol.[12] This pathway, however, requires the synthesis of the appropriate precursor.

Comparative Analysis of Synthesis Pathways

| Pathway | Reagents | Stereoselectivity | Advantages | Disadvantages |

| Sharpless AD | OsO₄ (cat.), chiral ligand, co-oxidant | High enantioselectivity | High yields, predictable stereochemistry, commercially available reagents.[3][7] | High cost and toxicity of osmium tetroxide.[4] |

| KMnO₄ Dihydroxylation | Cold, alkaline KMnO₄ | Racemic (syn-addition) | Inexpensive, simple procedure.[8] | Lower yields, over-oxidation side products, no stereocontrol.[9] |

| Biomimetic Iron Catalysis | Iron complex, oxidant | Potentially enantioselective | Environmentally benign, mimics natural processes.[10] | Catalyst development is ongoing, may have limited substrate scope. |

| Reduction of Precursors | Reducing agents (e.g., NaBH₄, LiAlH₄) | Dependent on precursor chirality | Avoids direct alkene dihydroxylation. | Requires synthesis of a specific precursor, may involve harsh reducing agents.[12] |

Starting Material: 2-Vinylnaphthalene

The primary precursor for the dihydroxylation reactions is 2-vinylnaphthalene. This can be sourced commercially or synthesized from 2-acetylnaphthalene.[13][14] 2-Acetylnaphthalene is a readily available solid that can be reduced to the corresponding alcohol, followed by dehydration to yield 2-vinylnaphthalene.

Logical Relationship: Precursor to Product

Caption: Synthesis pathway from 2-acetylnaphthalene.

Conclusion

The synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)- is most effectively and selectively achieved through the Sharpless Asymmetric Dihydroxylation of 2-vinylnaphthalene. This method provides excellent control over stereochemistry, a critical aspect for applications in drug development and asymmetric catalysis. While alternative methods exist, they often lack the high enantioselectivity and reliability of the Sharpless protocol. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and desired stereochemical purity.

References

- Catalytic Asymmetric Di hydroxylation - University of York. (n.d.).

- (S,S)-(−)-1,2-Di(1-naphthyl)-1,2-ethanediol - Sigma-Aldrich. (n.d.).

- Lee, D. R., & Gibson, D. T. (1997). Stereospecific dihydroxylation of the styrene vinyl group by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4. Applied and Environmental Microbiology, 63(9), 3487–3491.

- Dihydroxylation. (n.d.).

- Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.).

- Asymmetric Dihydroxylation - Buchler GmbH. (n.d.).

- Sharpless Asymmetric Dihydroxylation - Alfa Chemistry. (2025, January 13).

- 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem. (n.d.).

- 2-Acetylnaphthalene - LookChem. (n.d.).

- Dihydroxylation of alkenes. (n.d.).

- Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.).

- 2-Acetylnaphthalene, 99% - Fisher Scientific. (n.d.).

- (1r)-1-(Naphthalen-2-yl)ethane-1,2-diol | 49801-14-1 | ChemScene. (n.d.).

- 2-Acetylnaphthalene, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).

- How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry - Quora. (2020, November 10).

- Dearomative syn-Dihydroxylation of Naphthalenes with a Biomimetic Iron Catalyst - PMC. (2023, December 20).

- 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222) - Chemistry LibreTexts. (2023, July 21).

- 2-Acetonaphthone 0.99 2-Acetylnaphthalene - Sigma-Aldrich. (n.d.).

- Design and Synthesis of Naphthol Derivative. (n.d.).

- PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. (2000). Organic Syntheses, 77, 249.

- The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 - Sciencemadness.org. (2012, December 16).

- Process for producing 1,2-ethanediol derivatives. (n.d.). Google Patents.

- Preparation of the enantiomers of 1-phenylethan-1,2-diol. Regio- and enantioselectivity of acylase I. (n.d.). Moodle@Units.

- A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol - Andrew G Myers Research Group - Harvard University. (n.d.).

- Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent - Advanced Journal of Chemistry, Section A. (n.d.).

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL - Rasayan Journal of Chemistry. (n.d.).

- (PDF) 1,2-Diazole Derivatives and Their Applications : A Review - ResearchGate. (2021, October 8).

- Synthesis of fused 1,2-naphthoquinones with cytotoxic activity using a one-pot three-step reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. york.ac.uk [york.ac.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]

- 8. Dihydroxylation of alkenes [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dearomative syn-Dihydroxylation of Naphthalenes with a Biomimetic Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereospecific dihydroxylation of the styrene vinyl group by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0816316A1 - Process for producing 1,2-ethanediol derivatives - Google Patents [patents.google.com]

- 13. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Structure Elucidation of (R)-(-)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL

Introduction

(R)-(-)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL is a chiral diol of significant interest in asymmetric synthesis, serving as a valuable building block or chiral ligand. The precise elucidation of its three-dimensional structure is paramount, as its stereochemistry dictates its chemical and biological activity. This guide provides a comprehensive overview of the analytical methodologies employed to confirm the identity, purity, and absolute stereochemistry of this compound. We will delve into the theoretical underpinnings and practical applications of key spectroscopic and chromatographic techniques, offering insights into experimental design and data interpretation for researchers, scientists, and professionals in drug development.

Foundational Structural Analysis: Unveiling the Connectivity

The initial phase of structure elucidation focuses on confirming the molecular formula and the connectivity of the atoms. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For (R)-(-)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL, high-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight, which in turn provides the elemental composition.

Expected Molecular Ion: C₁₂H₁₂O₂

-

Rationale for HRMS: While low-resolution MS can provide the nominal mass, HRMS provides the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula. This is crucial to differentiate from other potential compounds with the same nominal mass.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like diols.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high resolution.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For diols, protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ are often observed in positive mode.

-

Data Analysis: Determine the exact mass of the molecular ion peak and use software to calculate the elemental composition.

Predicted Fragmentation Pattern:

While the molecular ion peak confirms the elemental composition, the fragmentation pattern in tandem MS (MS/MS) can provide structural information. For 1,2-diols, characteristic fragmentation patterns include the loss of water (H₂O) and cleavage of the C-C bond between the two hydroxyl groups. The fragmentation of diols can sometimes be complex, but common fragment ions for this molecule would be expected.[1]

| Predicted m/z | Possible Fragment |

| 200.0837 | [M+H]⁺ |

| 182.0732 | [M+H - H₂O]⁺ |

| 171.0704 | [M+H - CHO]⁺ |

| 142.0759 | [C₁₁H₁₀]⁺ (Naphthyl-CH) |

| 127.0548 | [C₁₀H₇]⁺ (Naphthyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For (R)-(-)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL, ¹H NMR and ¹³C NMR are essential for confirming the carbon-hydrogen framework.

¹H NMR Spectroscopy:

-

Aromatic Protons: The naphthyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The integration of this region should correspond to 7 protons.

-

Methine and Methylene Protons: The two protons on the ethanediol backbone (CH-OH and CH₂-OH) will appear as distinct signals. The benzylic proton (CH adjacent to the naphthyl group) will likely be a multiplet due to coupling with the adjacent methylene protons and the hydroxyl proton (if not exchanged with D₂O). The methylene protons may appear as a multiplet as well.

-

Hydroxyl Protons: The two hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration and temperature-dependent. Their presence can be confirmed by D₂O exchange, which will cause the signals to disappear.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The naphthyl group will show ten distinct signals in the aromatic region (typically δ 120-140 ppm).

-

Aliphatic Carbons: The two carbons of the ethanediol backbone will appear in the aliphatic region (typically δ 60-80 ppm).

Predicted NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Naphthyl-H | 7.20 - 7.90 (m, 7H) | 125.0 - 135.0 (10 signals) |

| CH-OH | ~4.90 (dd, 1H) | ~75.0 |

| CH₂-OH | ~3.70 (m, 2H) | ~65.0 |

| OH | variable (br s, 2H) | - |

Elucidation of Stereochemistry

Confirming the R configuration at the chiral center is the most critical aspect of the structure elucidation for this molecule. A combination of chiroptical and advanced NMR techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[2] This is a crucial quality control step to ensure the stereochemical purity of the sample.

Principle of Separation:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols.[3][4]

Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is a good starting point.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve good resolution.

-

Detection: UV detection at a wavelength where the naphthyl chromophore absorbs strongly (e.g., 220 nm or 254 nm) is typically used.

-

Analysis: Inject a solution of the analyte and monitor the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. To assign the peaks to the R and S enantiomers, a certified reference standard of one of the enantiomers is required.

Logical Workflow for Chiral HPLC Method Development:

Caption: A typical workflow for developing a chiral HPLC method.

Advanced NMR Techniques for Stereochemical Assignment

While chiral HPLC can confirm enantiomeric purity, it does not directly determine the absolute configuration. Advanced NMR techniques, often involving the use of chiral derivatizing agents or solvating agents, can be used to determine the absolute stereochemistry.[5]

Mosher's Acid Analysis:

One common method is the use of a chiral derivatizing agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The diol is esterified with both enantiomers of Mosher's acid, creating a pair of diastereomers. The ¹H NMR spectra of these diastereomers will show different chemical shifts for the protons near the newly formed chiral ester centers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original diol can be determined based on established models.[6]

Workflow for Mosher's Acid Analysis:

Caption: Workflow for determining absolute configuration using Mosher's acid.

Vibrational Spectroscopy: Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For (R)-(-)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL, the FT-IR spectrum will provide clear evidence for the hydroxyl groups and the aromatic naphthyl ring.

Expected IR Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening due to hydrogen bonding.[7][8]

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration of the alcohol.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the C-H stretching of the naphthyl ring.

-

Aromatic C=C Stretch: Several sharp to medium absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-O Stretch | 1050 - 1150 | Strong |

Conclusion

The comprehensive structure elucidation of (R)-(-)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL requires a multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental composition, while ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework. The absolute stereochemistry, a critical parameter for this chiral molecule, is determined through a combination of chiral HPLC for enantiomeric purity and advanced NMR techniques, such as Mosher's acid analysis, for the assignment of the (R) configuration. Finally, FT-IR spectroscopy provides confirmation of the key functional groups. By integrating the data from these orthogonal techniques, a complete and unambiguous structural assignment can be achieved, ensuring the quality and reliability of this important chiral building block for research and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved February 15, 2026, from [Link]

- Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.

-

PlumX. (n.d.). 1-Naphthyl-1,2-ethanediol as a new chiral modifier of platinum in the enantioselective hydrogenation of activated ketones. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra of diols (upper panels) and diol–Aun complexes (lower.... Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. Retrieved February 15, 2026, from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c).... Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (2023). and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β. Retrieved February 15, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 15, 2026, from [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved February 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-(2-Naphthyl)ethanol on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c).... Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2-Ethanediol - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. 1,2-Ethanedithiol(540-63-6) 1H NMR spectrum [chemicalbook.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. bgb-analytik.com [bgb-analytik.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,2-Ethanediol [webbook.nist.gov]

- 8. hplc.eu [hplc.eu]

Technical Guide: Spectroscopic Data for 1,2-Ethanediol, 1-(2-naphthalenyl)-

The following technical guide details the spectroscopic characterization and experimental handling of 1-(2-naphthalenyl)-1,2-ethanediol (also known as 1-(2-naphthyl)ethane-1,2-diol). This document is structured for researchers requiring precise identification, synthesis verification, and structural analysis of this chiral building block.

Compound Identity & Significance

1-(2-naphthalenyl)-1,2-ethanediol is a vicinal diol featuring a naphthalene core.[1] It serves as a critical chiral auxiliary and intermediate in the synthesis of enantiopure pharmaceuticals, particularly in the development of beta-blockers and chiral ligands for asymmetric catalysis.

-

IUPAC Name: 1-(2-Naphthalenyl)-1,2-ethanediol[1]

-

Synonyms: 1-(2-Naphthyl)ethane-1,2-diol; 2-Naphthylethylene glycol[1]

-

Molecular Formula:

-

Molecular Weight: 188.22 g/mol

-

CAS Registry Numbers:

Structural Distinction

Researchers must distinguish this compound from its structural isomers and analogs:

-

Regioisomer: 1-(1-Naphthalenyl)-1,2-ethanediol (1-naphthyl position).[1][2][3]

-

Dimer-like Analog: 1,2-Di(2-naphthyl)-1,2-ethanediol (Hydrobenzoin analog).[1]

-

Oxidation State: 2-Acetonaphthone (Ketone precursor).[1]

Synthesis & Preparation (The Origin of the Sample)

To understand the spectroscopic impurities often found in samples, one must understand the synthesis. The gold standard for producing the enantiopure form is the Sharpless Asymmetric Dihydroxylation (SAD) of 2-vinylnaphthalene.[1]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Objective: Synthesis of (S)-1-(2-naphthyl)ethane-1,2-diol.

-

Reagents: 2-Vinylnaphthalene (1.0 eq), AD-mix-

(1.4 g/mmol of alkene), -

Procedure:

-

Dissolve AD-mix-

in -

Add 2-vinylnaphthalene and stir vigorously at 0°C for 12–24 hours.

-

Quench: Add solid sodium sulfite (

) to reduce the Os(VIII) species. Stir for 60 mins. -

Extraction: Extract with ethyl acetate (3x). Wash with 1M KOH (to remove osmate esters) and brine.[1]

-

Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.[1]

-

Synthesis Pathway Diagram

Caption: Sharpless Asymmetric Dihydroxylation pathway converting 2-vinylnaphthalene to the (S)-diol using AD-mix-

Spectroscopic Characterization

The following data represents the core "fingerprint" of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the distinct naphthalene aromatic region and the "ABX" system of the ethane diol side chain.

H NMR (400 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.85 – 7.78 | Multiplet | 4H | Ar-H (Naphthalene) | C1, C4, C5, C8 positions. |

| 7.51 – 7.45 | Multiplet | 3H | Ar-H (Naphthalene) | C3, C6, C7 positions. |

| 4.95 – 4.90 | dd (Doublet of doublets) | 1H | CH -OH (Benzylic) | Chiral center proton.[1] Deshielded by ring & oxygen.[1] |

| 3.90 – 3.82 | Multiplet | 1H | CH | Diastereotopic methylene proton.[1] |

| 3.75 – 3.68 | Multiplet | 1H | CH | Diastereotopic methylene proton.[1] |

| 2.80 – 2.50 | Broad Singlet | 2H | -OH | Hydroxyl protons (shift varies with concentration/solvent).[1] |

Critical Analysis:

-

Differentiation: The benzylic proton at ~4.90 ppm is the key diagnostic peak. In the 1-naphthyl isomer, this peak typically shifts slightly downfield due to the peri-interaction with the C8 proton of the naphthalene ring.

-

Coupling: The benzylic proton couples with the adjacent methylene protons (

Hz), creating the dd pattern.

C NMR (100 MHz, CDCl

)

| Chemical Shift ( | Carbon Type | Assignment |

| 137.5 | Quaternary | C2 (Ipso to diol sidechain) |

| 133.5, 133.1 | Quaternary | Naphthalene bridgehead carbons |

| 128.5 – 124.0 | Methine (CH) | 7 Aromatic signals (Naphthalene) |

| 74.8 | Methine (CH) | C H-OH (Benzylic) |

| 68.1 | Methylene (CH | C H |

B. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the naphthalene cation and the facile loss of the hydroxymethyl group.

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 188 (Visible, moderate intensity) -

Base Peak: m/z 129 (Naphthyl cation / Acetylnaphthyl fragment)

Fragmentation Logic:

-

Alpha-Cleavage: The primary fragmentation is the cleavage of the C1-C2 bond in the ethanediol chain.[1]

-

(188)

-

(188)

-

Dehydration:

-

(188)

-

(188)

MS Fragmentation Pathway

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

C. Infrared (IR) Spectroscopy

Sampling Method: KBr Pellet or Thin Film (NaCl plates).

| Wavenumber (cm | Vibration Mode | Description |

| 3200 – 3450 | O-H Stretch | Broad, strong band indicating hydrogen bonded hydroxyls. |

| 3050 | C-H Stretch (sp | Weak, sharp peaks characteristic of aromatic rings.[1] |

| 2850 – 2950 | C-H Stretch (sp | Aliphatic C-H from the ethane backbone. |

| 1500, 1600 | C=C Ring Stretch | Characteristic "breathing" modes of the naphthalene system. |

| 1050 – 1100 | C-O Stretch | Strong bands for secondary (benzylic) and primary alcohols.[1] |

Stereochemical Validation

For researchers working with the chiral forms (R or S), determining Enantiomeric Excess (ee) is crucial.

-

Optical Rotation:

-

Chiral HPLC Method:

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.

-

Sigma-Aldrich. "Product Specification: (S)-(-)-1-(2-Naphthyl)-1,2-ethanediol."[1] Sigma-Aldrich Catalog.

-

NIST Chemistry WebBook. "Mass Spectrum of Naphthalene Derivatives." National Institute of Standards and Technology.[1]

-

PubChem. "Compound Summary: 1-(2-Naphthyl)ethane-1,2-diol."[1][4][5] National Library of Medicine.[1]

Sources

- 1. 1,2-Di(alpha-naphthyl)ethane | C22H18 | CID 139929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S,S)-(-)-1,2-di(1-naphthyl)-1,2-ethanediol 97% | CAS: 229184-99-0 | AChemBlock [achemblock.com]

- 3. (S,S)-(-)-1,2-di(1-naphthyl)-1,2-ethanediol 97% | CAS: 229184-99-0 | AChemBlock [achemblock.com]

- 4. CID 141300236 | C20H16O4 | CID 141300236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 141300236 | C20H16O4 | CID 141300236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Diols in Asymmetric Synthesis: A Technical Guide to Ligand Architecture and Catalytic Efficacy

The following technical guide details the fundamental role, mechanistic principles, and practical application of chiral diols in asymmetric synthesis.

Executive Summary

Chiral diols represent one of the most versatile classes of ligands and auxiliaries in asymmetric synthesis.[1] Unlike monodentate ligands, diols offer a bidentate chelation mode that creates a rigid, defined chiral pocket around a metal center (typically Ti, Al, or Zn). This guide moves beyond basic textbook definitions to explore the causality of their effectiveness: how the electronic modulation of the diol backbone and the steric bulk of substituents dictate enantioselectivity.

We focus on three dominant architectures:

-

Tartrates: Flexible, readily available, forming dimeric complexes (e.g., Sharpless Epoxidation).

-

BINOL (1,1'-Bi-2-naphthol): Axially chiral, rigid atropisomers, serving as scaffolds for Lewis acids and Brønsted acid organocatalysts.

-

TADDOL:

-symmetric, sterically tunable ligands derived from tartaric acid, excelling in titanium-mediated transformations.

Part 1: Structural Architectures & Design Logic

The efficacy of a chiral diol is governed by its ability to transmit chiral information from the ligand framework to the reactive metal center.[1]

The -Symmetry Advantage

Most high-performance diols (TADDOL, BINOL) possess

Ligand Classes and Electronic Tuning

| Ligand Class | Chirality Source | Key Electronic Feature | Primary Metals | Typical Application |

| Tartrates | Carbon ( | Electron-withdrawing esters increase Lewis acidity of bound metal. | Ti, Zn | Epoxidation, Cyclopropanation |

| BINOL | Axial (Atropisomerism) | Phenolic acidity; tunable dihedral angle via 3,3'-substitution. | Al, Ti, La, Zn | Diels-Alder, Friedel-Crafts, Hydrogenation |

| TADDOL | Carbon backbone ( | Steric bulk (aryl groups) forces substrate into specific quadrant. | Ti, Mg | Nucleophilic additions, Fluorination |

Visualization: The TADDOL Binding Pocket

The following diagram illustrates the logical flow of how TADDOL ligands create a chiral environment.

Caption: Logical flow of TADDOL ligand synthesis and its assembly into a catalytically active Titanium complex.

Part 2: Deep Dive Protocol – Sharpless Asymmetric Epoxidation (SAE)

The SAE is the quintessential example of chiral diol usage. It employs Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT) .

Why It Works (Expertise & Experience)

-

Ligand Acceleration: The titanium-tartrate complex catalyzes the epoxidation faster than titanium isopropoxide alone. This ensures that the background (racemic) reaction does not erode enantioselectivity.

-

Dimeric Active Species: The active catalyst is a dimer,

. This structure creates a defined "pocket" where the allylic alcohol coordinates. -

Molecular Sieves: Crucial for removing trace water. Water hydrolyzes the Ti-complex, killing the catalytic cycle and forming inactive TiO2 oligomers.

Validated Experimental Protocol

Target: Epoxidation of trans-2-hexen-1-ol to (2R,3R)-3-propyloxiran-2-yl)methanol. Scale: 10 mmol substrate.

Reagents & Setup

-

Titanium(IV) isopropoxide (Ti(OiPr)4): Distilled, stored under Argon.

-

(+)-Diethyl Tartrate ((+)-DET): Distilled.

-

tert-Butyl Hydroperoxide (TBHP): 5.5 M in decane (anhydrous).

-

Dichloromethane (DCM): Anhydrous (passed through activated alumina).

-

Activated 4Å Molecular Sieves: Powdered (<5 micron), activated at 200°C under high vacuum for 12h.

Step-by-Step Methodology

-

Catalyst Assembly (The "Aging" Step):

-

In a flame-dried Schlenk flask under

, add 0.5 g of activated powdered 4Å MS and 20 mL of anhydrous DCM. -

Cool to -20°C .

-

Add Ti(OiPr)4 (0.15 mL, 0.5 mmol, 5 mol%).

-

Add (+)-DET (0.10 mL, 0.6 mmol, 6 mol%).

-

Critical Step: Stir at -20°C for 20-30 minutes .

-

Why? This "aging" period allows the monomeric Ti species to aggregate into the thermodynamically stable, catalytically active dimer. Without this, initial ee% will be low.

-

-

Substrate Coordination:

-

Add trans-2-hexen-1-ol (1.0 g, 10 mmol) dropwise.

-

Stir for another 20 minutes at -20°C.

-

Self-Validation: The solution should remain homogeneous (except for the sieves). Cloudiness indicates water contamination or polymer formation.

-

-

Oxidation:

-

Add TBHP (3.6 mL, 20 mmol, 2.0 equiv) dropwise over 10 minutes. Maintain temp between -20°C and -15°C.

-

Stir at -20°C for 3-5 hours. Monitor by TLC (stain with PMA or Anisaldehyde).

-

-

Workup (The "Emulsion Killer"):

-

Problem: Titanium emulsions are notorious.

-

Solution: Quench with a solution of Iron(II) Sulfate and Tartaric Acid (or Citric Acid) in water. Stir vigorously at room temp for 30 mins. The phases will separate cleanly.

-

Extract with ether, dry over MgSO4, and concentrate.

-

-

Purification:

-

Flash chromatography on silica gel (Hexanes/EtOAc).

-

Result: >90% yield, >95% ee.

-

Part 3: Mechanistic Visualization (SAE Transition State)

The following diagram represents the core logic of the Sharpless Mnemonic and the dimeric transition state.

Caption: The assembly of the catalytic engine in Sharpless Epoxidation. The dimeric Ti-center acts as a template, enforcing facial selectivity.

Part 4: Industrial Relevance & Case Study

Case Study: Glycidol Production for Beta-Blockers

The industrial utility of chiral diols is best exemplified by the multi-ton production of (R)- and (S)-Glycidol via Sharpless Epoxidation.

-

Process: Allyl alcohol is epoxidized using the SAE protocol.

-

Significance: Chiral glycidol is a universal building block.

-

Application: It is the starting material for the synthesis of Propranolol and Atenolol (Beta-blockers). The chiral diol (tartrate) allows for the introduction of the stereocenter early in the synthesis, which is far more efficient than late-stage resolution.

Scale-up Considerations:

-

Exotherm Control: The addition of TBHP is highly exothermic. On a plant scale, continuous flow reactors or slow addition protocols are mandatory.

-

Catalyst Loading: While academic protocols use 5-10 mol%, industrial processes optimize this down to <1 mol% by using strictly anhydrous conditions and highly pure reagents to maximize turnover number (TON).

References

-

Sharpless Asymmetric Epoxidation Mechanism

- Title: The Mechanism of the Titanium-Tartrate Asymmetric Epoxid

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

TADDOL Ligand Applications

-

BINOL in Catalysis

-

Industrial Application (Glycidol)

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. BINOL and Derivatives [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 10. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tsijournals.com [tsijournals.com]

Technical Guide: Solubility Profiling of 1-(2-Naphthalenyl)-1,2-ethanediol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-naphthalenyl)-1,2-ethanediol (CAS: 5343-99-7 for racemate; specific enantiomers 49801-14-1/43210-74-8).[1] Often referred to as 2-naphthyl glycol , this compound represents a critical intermediate in asymmetric synthesis and a known metabolite of naphthalene via the epoxide hydrolase pathway.[1]

Understanding the solubility profile of this molecule is distinct from its benzene analog (styrene glycol) due to the increased lipophilicity of the fused ring system. This guide details the structural determinants of its solubility, predictive parameters, and a validated protocol for thermodynamic solubility determination, essential for researchers in drug metabolism and pharmacokinetics (DMPK) and chiral resolution.

Physicochemical Architecture

To predict and manipulate the solubility of 1-(2-naphthalenyl)-1,2-ethanediol, one must deconstruct its molecular architecture into functional domains.[1]

Structural Domains

The molecule exhibits a "Janus-faced" amphiphilic structure:

-

Lipophilic Anchor (Naphthalene Moiety): A fused bicyclic aromatic ring system.[1] It drives high affinity for non-polar environments via

stacking interactions and van der Waals forces.[1] -

Hydrophilic Head (Vicinal Diol): The 1,2-dihydroxyethyl side chain provides two hydrogen bond donors and two acceptors.[1] This domain facilitates solubility in polar protic solvents but is insufficient to overcome the hydrophobicity of the naphthalene ring in pure aqueous environments without co-solvents.[1]

Key Physicochemical Descriptors

-

Predicted LogP (Octanol/Water): 1.8 – 2.0 (Moderate Lipophilicity)

-

pKa: ~13-14 (hydroxyl protons; effectively neutral at physiological pH)

-

Chirality: Contains one stereocenter at the C1 position.[1] While enantiomers (R/S) generally share identical solubility in achiral solvents, their dissolution rates may differ due to crystal lattice energy variations (polymorphism).

Solubility Characteristics & Solvent Selection[1][3][4][5][6][7]

The solubility of 1-(2-naphthalenyl)-1,2-ethanediol is governed by the competition between the crystal lattice energy (solid state) and the solvation energy (liquid state).[1]

Hansen Solubility Parameters (HSP)

Using group contribution methods, we can estimate the HSP values to guide solvent selection. The molecule requires solvents that balance Dispersive ($ \delta_D

| Parameter | Estimated Value ($ \text{MPa}^{1/2} $) | Significance |

| $ \delta_D $ (Dispersion) | ~19.5 | High contribution from the naphthalene ring.[1] Requires solvents with aromatic character or high polarizability.[1] |

| $ \delta_P $ (Polar) | ~6.0 | Moderate polarity due to the hydroxyl dipoles. |

| $ \delta_H $ (H-Bonding) | ~14.0 | Significant H-bonding capability from the vicinal diol. |

Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and HSP distance vectors, the following solvent classes are categorized:

| Solvent Class | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic (DMSO, DMF) | Excellent | Disrupts intermolecular H-bonding of the crystal lattice; interacts well with aromatic |

| Lower Alcohols (Methanol, Ethanol) | Good | Matches the |

| Chlorinated (DCM, Chloroform) | Moderate/Good | Good match for the lipophilic naphthalene core; weak H-bonding capability. |

| Water | Poor/Sparingly Soluble | The hydrophobic surface area of the naphthalene ring dominates. The entropic penalty of structuring water around the naphthyl group outweighs the enthalpic gain of diol hydration.[1] |

| Aliphatic Hydrocarbons (Hexane) | Poor | The polar diol group prevents solubility in strictly non-polar environments.[1] |

Experimental Protocol: Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 1-(2-naphthalenyl)-1,2-ethanediol in a target solvent (e.g., Phosphate Buffer pH 7.4 or Water).

Why Thermodynamic? Kinetic solubility (adding DMSO stock to buffer) often yields supersaturated solutions that precipitate over time, leading to false positives. Thermodynamic solubility (solid-to-liquid equilibrium) is the gold standard for accurate physicochemical characterization.

Workflow Diagram

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology

Step 1: Preparation

-

Weigh approximately 2–5 mg of 1-(2-naphthalenyl)-1,2-ethanediol into a chemically resistant glass vial (e.g., borosilicate).

-

Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Critical Check: Ensure the solution is opaque (suspension). If clear, add more solid until a visible precipitate persists.[1]

Step 2: Equilibration[1]

-

Cap the vial tightly to prevent solvent evaporation.[1]

-

Agitate using a rotary shaker or orbital shaker at 25°C ± 1°C for 24 to 48 hours .

-

Note: The extended time is necessary to overcome the crystal lattice energy of the naphthalene derivative.[1]

-

Step 3: Phase Separation[1]

-

Filtration: Use a 0.45 µm PVDF or PTFE syringe filter .[1]

-

Caution: Discard the first 100 µL of filtrate to account for non-specific binding (adsorption) of the lipophilic naphthyl group to the filter membrane.

-

-

Alternative (Centrifugation): Centrifuge at 10,000 rpm for 10 minutes. Pipette the supernatant carefully.

Step 4: Quantification (HPLC-UV)

Because the compound lacks ionizable groups in the physiological range, pH adjustments are not strictly necessary for retention, but a standard reverse-phase method is recommended.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase: Acetonitrile : Water (50:50 v/v) isocratic.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV Absorbance.[1][3]

-

Primary Wavelength: 220 nm (High sensitivity for naphthalene ring).

-

Secondary Wavelength: 270-280 nm (Specific aromatic absorption).

-

-

Calibration: Construct a curve using a stock solution dissolved in 100% Methanol (0.01 to 1.0 mg/mL).

Applications & Implications

Chiral Resolution

The racemate (CAS 5343-99-7) is often resolved into its (R) and (S) enantiomers. The solubility difference between the enantiomers and the racemate in chiral solvents (or in the presence of chiral resolving agents) is the basis for purification.

-

Strategy: Use a solvent where the racemate is soluble but the diastereomeric salt (formed with a resolving agent) precipitates.[1]

Prodrug Design & Metabolism

In drug development, this moiety often appears as a metabolite.

-

Metabolic Pathway: Naphthalene

Naphthalene Epoxide -

Solubility Implication: The conversion of the epoxide to the glycol increases water solubility slightly, aiding excretion, but conjugation (glucuronidation) at the hydroxyl groups is usually required for renal clearance.

Solvation Mechanism Visualization

Figure 2: Competitive solvation interactions. DMSO effectively solvates both domains, whereas water is repelled by the naphthyl anchor.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 139929, 1,2-Di(alpha-naphthyl)ethane & Derivatives. Retrieved from [Link]

-

Avdeef, A. (2007).[1][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for thermodynamic solubility protocols).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for group contribution solubility parameter theory).

-

Dissolution Technologies. (2025). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Navigating the Chiral Landscape of 1,2-Ethanediol, 1-(2-naphthalenyl)-: A Technical Guide for Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological activity. For drug development professionals, a comprehensive understanding of a chiral molecule's stereoisomers is not merely an academic exercise but a fundamental necessity for designing safe and efficacious therapeutics. This guide provides an in-depth technical exploration of the stereochemistry of 1,2-Ethanediol, 1-(2-naphthalenyl)-, a vicinal diol with a naphthalene moiety that holds potential as a scaffold in medicinal chemistry. We will delve into the structural nuances of its stereoisomers, established methodologies for their synthesis and separation, and the analytical techniques crucial for their characterization. This document serves as a practical resource for researchers and scientists engaged in the discovery and development of chiral drug candidates. The principles and protocols detailed herein are grounded in established chemical literature and provide a robust framework for navigating the complexities of stereoisomerism in drug design.

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmacology, the spatial orientation of a molecule can be the difference between a potent therapeutic and an inert or even toxic compound.[1][2] This is because biological systems, composed of chiral entities like amino acids and sugars, often exhibit stereospecific interactions with drug molecules.[3] A drug and its enantiomer, while chemically identical in an achiral environment, can have vastly different pharmacokinetic and pharmacodynamic profiles.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the profound biological consequences of stereochemistry.

The molecule at the heart of this guide, 1,2-Ethanediol, 1-(2-naphthalenyl)-, possesses two chiral centers, giving rise to a family of stereoisomers. The naphthalene group is a common feature in many approved drugs, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets. Understanding how to selectively synthesize and characterize the individual stereoisomers of this diol is paramount for any drug discovery program that might utilize it as a building block or pharmacophore.

The Stereoisomers of 1,2-Ethanediol, 1-(2-naphthalenyl)-

1,2-Ethanediol, 1-(2-naphthalenyl)- has two stereogenic centers at the C1 and C2 positions of the ethanediol backbone. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

These stereoisomers are:

-

(1R,2R)-1-(2-naphthalenyl)-1,2-ethanediol

-

(1S,2S)-1-(2-naphthalenyl)-1,2-ethanediol

-

(1R,2S)-1-(2-naphthalenyl)-1,2-ethanediol

-

(1S,2R)-1-(2-naphthalenyl)-1,2-ethanediol

The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between a member of the (R,R)/(S,S) pair and a member of the (R,S)/(S,R) pair is diastereomeric. Diastereomers have different physical properties, such as melting point, boiling point, and solubility, which can be exploited for their separation.

Asymmetric Synthesis and Chiral Resolution: Accessing Enantiopure Diols

The selective synthesis of a single stereoisomer is a cornerstone of modern pharmaceutical chemistry. Two primary strategies are employed: asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of a specific stereoisomer, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Dihydroxylation of 2-Vinylnaphthalene

A powerful and widely used method for the enantioselective synthesis of vicinal diols is the asymmetric dihydroxylation of alkenes. For the synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)-, the logical precursor is 2-vinylnaphthalene. The Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide in the presence of a chiral ligand, is a highly effective method for this transformation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 2-Vinylnaphthalene

Materials:

-

2-Vinylnaphthalene

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of AD-mix-α (or AD-mix-β for the opposite enantiomer) in a 1:1 mixture of tert-butanol and water at room temperature, add methanesulfonamide.

-

Cool the reaction mixture to 0 °C and add 2-vinylnaphthalene.

-

Stir the reaction vigorously at 0 °C until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched diol.

The choice of AD-mix dictates the stereochemical outcome. AD-mix-β typically yields the (R,R)-diol from a trans-alkene and the (S,S)-diol from a cis-alkene, while AD-mix-α gives the opposite enantiomers. For a terminal alkene like 2-vinylnaphthalene, the stereoselectivity is determined by the facial selectivity of the osmium tetroxide addition.

Chiral Resolution

In cases where an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

3.2.1. Diastereomeric Salt Formation

The diol can be derivatized with a chiral acid to form diastereomeric esters. These diastereomers can then be separated by conventional techniques like crystallization or chromatography, followed by hydrolysis to yield the enantiopure diols.

3.2.2. Enzymatic Resolution

Enzymes, being inherently chiral, are excellent catalysts for kinetic resolutions. Lipases are commonly used to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated and unreacted enantiomers.

Analytical Characterization of Stereoisomers

Once the stereoisomers have been synthesized or separated, their identity and purity must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[4][5] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Table 1: Example Chiral HPLC Method for a Naphthalenyl Diol Analog

| Parameter | Value | Reference |

| Column | Eurocel 01, 5 µm, 250 x 4.6 mm ID | |

| Mobile Phase | n-Hexane / 2-Propanol (90:10) | |

| Flow Rate | 1.0 mL/min | |

| Temperature | 25 °C | |

| Detection | UV at 254 nm |

Note: This method was developed for 1-(Naphthalene-6-yl)Ethane-1,2-diol and may require optimization for 1-(2-naphthalenyl)-1,2-ethanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral shift reagents or the formation of diastereomeric derivatives can allow for the differentiation of enantiomers by NMR.[6] The addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃, can induce diastereotopic shifts in the NMR signals of the enantiomers, allowing for their quantification. Alternatively, derivatization with a chiral agent, like Mosher's acid, creates diastereomers that will exhibit distinct NMR spectra.

The Impact of Stereochemistry on Biological Activity

The stereochemical configuration of a drug molecule can profoundly influence its interaction with its biological target.[1][5] One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may have low affinity or even bind to an entirely different target, potentially causing off-target effects. For naphthalene-containing compounds, which often interact with enzymes and receptors through specific hydrophobic and aromatic interactions, the precise orientation of the naphthalene ring and the hydroxyl groups of the diol moiety will be critical for biological activity. Although specific pharmacological data for the individual stereoisomers of 1,2-Ethanediol, 1-(2-naphthalenyl)- are not widely available in the public domain, it is a well-established principle that a thorough investigation of the biological activity of each stereoisomer is a mandatory step in the drug development process.

Conclusion and Future Perspectives

A comprehensive understanding and control of stereochemistry are non-negotiable in modern drug discovery and development. This guide has provided a technical framework for approaching the stereochemistry of 1,2-Ethanediol, 1-(2-naphthalenyl)-. We have outlined the possible stereoisomers and presented established methodologies for their asymmetric synthesis and chiral resolution. Furthermore, we have detailed the key analytical techniques for their characterization and underscored the critical importance of evaluating the biological activity of each stereoisomer independently. As the quest for more selective and safer drugs continues, the principles and techniques discussed herein will remain central to the successful development of new chiral therapeutics. Further research into the specific biological activities of the enantiomers and diastereomers of 1,2-Ethanediol, 1-(2-naphthalenyl)- is warranted to fully elucidate its potential as a valuable scaffold in medicinal chemistry.

References

-

Chiral separation of 1-(Naphthalene-6-yl)Ethane-1,2-diol. Method VCR0037J. KNAUER. [Link]

-

Kazlauskas, R. J. (1992). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses, 70, 60. [Link]

-

Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). [Link]

-

Myers, A. G., & Zhong, B. (2001). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard University. [Link]

-

Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

-

Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

-

Fiser, B., & Toth, G. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 679. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]

-

Li, Y., et al. (2022). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 27(10), 3237. [Link]

-

Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. MDPI. [Link]

-

1,1′-Bi-2-naphthol. Wikipedia. [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 50(12), 809-817. [Link]

-

One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers. [Link]

-

Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. PubMed. [Link]

-

Synthesis and pharmacological activities of some new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives. PubMed. [Link]

-

Resolution of 1,1′-Bi-2-Naphthol; (R)-(+). Organic Syntheses. [Link]

-

Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization. PubMed. [Link]

-

1,2-Ethanediol. NIST WebBook. [Link]

-

Synthesis Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A. [Link]

-

FTIR and 1H NMR Studies of the Solubilization of Pure and Aqueous 1,2-Ethanediol in the Reverse Aggregates of Aerosol-OT. ResearchGate. [Link]

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (S,S)-(-)-1,2-di(1-naphthyl)-1,2-ethanediol 97% | CAS: 229184-99-0 | AChemBlock [achemblock.com]

- 5. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 6. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability of 1,2-Ethanediol, 1-(2-naphthalenyl)-

An In-Depth Technical Guide to 1,2-Ethanediol, 1-(2-naphthalenyl)- for Researchers and Drug Development Professionals

Introduction

1,2-Ethanediol, 1-(2-naphthalenyl)- is a chiral diol containing a naphthalene moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid and aromatic naphthalene group. The presence of two hydroxyl groups on adjacent carbons also allows for its use as a versatile building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis. This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and key technical data for researchers, scientists, and professionals in drug development.

The naphthalene scaffold is a key component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. The incorporation of a 1,2-ethanediol side chain introduces chirality and opportunities for further functionalization, making it a valuable intermediate in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

The fundamental structure of 1,2-Ethanediol, 1-(2-naphthalenyl)- consists of a naphthalene ring attached to an ethane-1,2-diol backbone at the C1 position. The molecule exists as two enantiomers, (R)- and (S)-, due to the chiral center at the carbon atom bearing the hydroxyl group and the naphthalene ring.

Caption: Chemical structure of 1,2-Ethanediol, 1-(2-naphthalenyl)-.

Table 1: Physicochemical Properties of 1,2-Ethanediol, 1-(2-naphthalenyl)-

| Property | (R)-(-)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol |

| CAS Number | 49801-14-1[2] | 43210-74-8[3] |

| Molecular Formula | C₁₂H₁₂O₂[2] | C₁₂H₁₂O₂[3] |

| Molecular Weight | 188.22 g/mol [2] | 188.22 g/mol [3] |

| Appearance | Not specified | Not specified |

| Purity | ≥98%[2] | Not specified |

| Storage | Sealed in dry, 2-8°C[2] | Not specified |

Commercial Availability

1,2-Ethanediol, 1-(2-naphthalenyl)- is commercially available from several chemical suppliers, primarily as its separate enantiomers. The availability of specific enantiomers is crucial for applications in asymmetric synthesis and chiral drug development.

Table 2: Commercial Suppliers of 1,2-Ethanediol, 1-(2-naphthalenyl)-

| Supplier | Product Name | CAS Number | Purity |

| ChemScene | (1r)-1-(Naphthalen-2-yl)ethane-1,2-diol | 49801-14-1 | ≥98%[2] |

| Santa Cruz Biotechnology | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | 43210-74-8 | Not specified[3] |